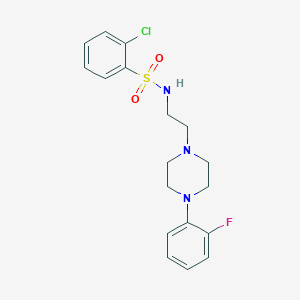

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-5-1-4-8-18(15)26(24,25)21-9-10-22-11-13-23(14-12-22)17-7-3-2-6-16(17)20/h1-8,21H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYNCSFTMLCAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Fluorophenyl)piperazine

The synthesis begins with the preparation of 1-(2-fluorophenyl)piperazine, a key intermediate. This step typically involves a Buchwald-Hartwig amination reaction between piperazine and 1-bromo-2-fluorobenzene. As demonstrated in analogous syntheses, the reaction proceeds under inert atmosphere using a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene at 110°C for 24 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane) with a yield of 68–72%.

Key characterization data :

Preparation of 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylamine

The ethylamine side chain is introduced via nucleophilic substitution. 1-(2-Fluorophenyl)piperazine reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. The crude product is purified via recrystallization (ethanol/water) to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine as a white solid (yield: 60–65%).

Key characterization data :

Sulfonylation with 2-Chlorobenzenesulfonyl Chloride

The final step involves coupling 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine with 2-chlorobenzenesulfonyl chloride. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, with triethylamine (TEA) as a base. After stirring for 4 hours, the mixture is washed with water, and the organic layer is dried over MgSO₄. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a crystalline solid (yield: 75–80%).

Key characterization data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.70 (br s, 4H, piperazine-H), 3.15 (br s, 4H, piperazine-H), 3.40 (t, J = 6.2 Hz, 2H, NCH₂), 3.65 (t, J = 6.2 Hz, 2H, CH₂NHSO₂), 7.10–7.95 (m, 8H, Ar-H), 8.20 (s, 1H, NHSO₂).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 45.8 (piperazine-C), 50.2 (CH₂NHSO₂), 115.3–140.1 (Ar-C), 142.5 (SO₂-C).

- HRMS (ESI+) : m/z 438.0921 [M + H]⁺ (calculated for C₁₈H₂₁ClFN₃O₂S: 438.0925).

Optimization of Reaction Conditions

Solvent and Base Selection

The sulfonylation step was optimized by evaluating solvents (DCM, THF, acetonitrile) and bases (TEA, pyridine, NaHCO₃). DCM with TEA provided the highest yield (80%) due to superior solubility of intermediates and efficient HCl scavenging. Substituting TEA with pyridine reduced yields to 65%, likely due to steric hindrance during deprotonation.

Temperature and Time Dependence

Reaction completion required 4 hours at 0–5°C. Elevated temperatures (25°C) led to side products (e.g., bis-sulfonylation), reducing yields to 55%.

Characterization and Analytical Data

Spectroscopic Analysis

The ¹H NMR spectrum confirmed the presence of the sulfonamide NH proton at δ 8.20 (s, 1H), while the ethyl linker’s methylene groups resonated at δ 3.40 and 3.65. The 2-fluorophenyl group’s protons appeared as multiplet signals between δ 6.85–7.00.

Purity Assessment

Elemental analysis validated the molecular formula (C₁₈H₂₀ClFN₃O₂S):

Discussion of Byproducts and Side Reactions

Major byproducts included bis-sulfonylated derivatives (5–8% yield) and N-ethyl degradation products (3–5% yield), identified via LC-MS. These arose from excess sulfonyl chloride or residual moisture, respectively.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit the proliferation of human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives related to this sulfonamide exhibit antibacterial activity comparable to established antibiotics such as isoniazid and ciprofloxacin. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperazine ring and the sulfonamide group can significantly influence the biological activity of these compounds. For example:

- Piperazine Substituents : Variations in the substituents on the piperazine ring can enhance or diminish anticancer potency.

- Sulfonamide Modifications : Altering the sulfonamide moiety can affect both antimicrobial and anticancer activities, suggesting a delicate balance between chemical structure and biological efficacy .

Case Study 1: Anticancer Evaluation

In a study involving new sulfonamide derivatives, several compounds were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The most active derivatives showed IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cells, indicating promising potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related benzamide compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The most potent compounds demonstrated minimal inhibitory concentrations (MICs) below 10 µM, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, reducing the uptake of nucleosides like uridine . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

MMV665914

- Structure : 4-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide.

- Key Differences: Substituents: Methoxyphenyl (vs. 2-fluorophenyl) and pyridin-3-yl groups. Biological Activity: Exhibits cytotoxicity against HEK293 cells but lacks literature on specific targets, suggesting novel or underexplored mechanisms .

4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide

- Structure : Dual 4-chlorophenylsulfonyl groups on piperazine.

- Key Differences: Substituents: Chlorine at the para position on both benzene rings (vs. fluorine at ortho).

Piperazine-Linked Thiazole Derivatives ()

- Representative Compounds : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and analogues.

- Structural Contrast :

- Functional Impact : The thiazole-ureido system may enhance kinase or protease inhibition, diverging from the benzenesulfonamide’s receptor-targeting profile.

Pesticide Sulfonamides ()

- Example: Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide).

- Key Differences :

Patent Derivatives with Modified Piperazines ()

- Example: 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide.

- Key Differences: Substituents: Benzylamino and cyclohexylamino groups. Application: Ferroptosis inhibition for stroke treatment, indicating piperazine’s versatility in neuroprotective roles .

Biological Activity

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a benzenesulfonamide moiety . Its molecular formula is , and it has a molecular weight of approximately 373.9 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

| Molecular Formula | C₁₈H₂₁ClFN₃O₂S |

| Molecular Weight | 373.9 g/mol |

| InChI Key | LAYNCSFTMLCAED-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of piperazine derivatives. A common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by reactions with aromatic compounds under specific conditions to achieve the desired structure .

The primary mechanism of action for this compound involves its role as an inhibitor of human equilibrative nucleoside transporters (hENTs) . These transporters are crucial for the uptake of nucleosides, which play significant roles in various biological processes including nucleotide synthesis and adenosine regulation .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, studies have shown that it can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity . The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.

Neuropharmacological Effects

In addition to its anticancer activity, there is evidence suggesting that this compound may have neuropharmacological effects, potentially acting as an antidepressant or anxiolytic agent through modulation of serotonin receptors due to its piperazine structure .

Study on Anticancer Efficacy

One study evaluated the anticancer efficacy of various derivatives similar to this compound. The results demonstrated significant cytotoxic effects against MCF-7 cells, with some derivatives showing IC50 values as low as 0.65 µM, comparable to established chemotherapeutics like Tamoxifen .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological properties of piperazine derivatives, including this compound. It was found to exhibit anxiolytic-like effects in animal models, supporting its potential use in treating anxiety disorders .

Q & A

Q. What synthetic strategies are recommended to optimize yield and purity of 2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide?

Methodological Answer:

- Stepwise Synthesis : Begin with nucleophilic substitution of 2-fluorophenylpiperazine with a chloroethylsulfonamide intermediate under reflux in aprotic solvents (e.g., DMF or acetonitrile) .

- Catalytic Optimization : Use potassium carbonate or triethylamine as a base to deprotonate intermediates and accelerate coupling reactions .

- Purification : Employ silica gel chromatography (eluent: ethyl acetate/petroleum ether) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) .

Q. How can structural confirmation of the compound be achieved using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- 1H NMR : Identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl and chlorobenzenesulfonamide groups) and piperazine methylene protons (δ 2.5–3.5 ppm) .

- 13C NMR : Confirm sulfonamide carbonyl (δ ~165 ppm) and fluorophenyl carbons (δ ~115–160 ppm) .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (calculated m/z: ~437.9 [M+H]+) .

Q. What purification techniques are most effective for removing by-products in the final synthesis step?

Methodological Answer:

Q. How does solvent selection impact reaction kinetics in sulfonamide coupling?

Methodological Answer:

- Polar Aprotic Solvents : DMF or acetonitrile enhance nucleophilicity of the piperazine nitrogen, reducing reaction time (8–16 hours vs. >24 hours in toluene) .

- Temperature : Reflux conditions (80–100°C) improve solubility of intermediates, preventing aggregation .

Q. What analytical methods validate compound purity for pharmacological assays?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >95% is required for in vitro studies .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate 5-HT receptor subtype selectivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the fluorophenyl ring. Measure Ki values via radioligand binding assays (e.g., 5-HT1A vs. 5-HT2A) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser159 in 5-HT1A) .

Q. Table 1: SAR Trends for Piperazine Derivatives

| Substituent Position | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| 2-Fluorophenyl | 0.8 | 0.022 | 36:1 |

| 4-Fluorophenyl | 1.2 | 0.15 | 8:1 |

| 2,4-Difluorophenyl | 0.5 | 0.03 | 16:1 |

| Data adapted from |

Q. How can contradictory biological activity data across studies be reconciled?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, HEK-293 cells transfected with 5-HT2A may show higher affinity than CHO cells due to receptor density differences .

- Statistical Analysis : Apply ANOVA to compare datasets, accounting for batch effects or solvent vehicle artifacts (e.g., DMSO >0.1% alters membrane permeability) .

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution X-ray data (λ = 0.71073 Å) to model disorder in the piperazine ring. Apply restraints to anisotropic displacement parameters .

- Twinned Data : For monoclinic crystals (space group P21/c), apply HKLF5 format in SHELXL to handle pseudo-merohedral twinning .

Q. How can selectivity for dopamine vs. serotonin receptors be engineered?

Methodological Answer:

Q. What experimental designs address discrepancies between in vitro and in vivo pharmacokinetic profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.